4-(3-Bromo-propoxy)-benzamide
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Overview
Description
4-(3-Bromopropoxy)benzamide is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-bromopropoxy)benzamide typically involves the reaction of 4-hydroxybenzamide with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Hydroxybenzamide+3-Bromopropyl bromideK2CO3,DMF4-(3-Bromopropoxy)benzamide
Industrial Production Methods: Industrial production methods for 4-(3-bromopropoxy)benzamide are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromopropoxy)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzamide moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of azido derivatives.
Oxidation: Formation of 4-(3-bromopropoxy)benzoic acid.
Reduction: Formation of 4-(3-bromopropoxy)benzylamine.
Scientific Research Applications
4-(3-Bromopropoxy)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-bromopropoxy)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromopropoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
- 4-(3-Bromopropoxy)benzoic acid
- 4-(3-Bromopropoxy)benzylamine
- 4-(3-Bromopropoxy)benzyl alcohol
Comparison: 4-(3-Bromopropoxy)benzamide is unique due to its amide functional group, which imparts specific chemical and biological properties. Compared to its acid and alcohol counterparts, the amide group provides greater stability and potential for hydrogen bonding, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
4-(3-bromopropoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFJQLHKTURNCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OCCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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